molecular formula C12H16N2O4 B2881624 ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate CAS No. 2138085-66-0

ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B2881624
CAS No.: 2138085-66-0
M. Wt: 252.27
InChI Key: GNKZODNOKNXKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate (CAS: 2138085-66-0) is a pyrazole-based heterocyclic compound featuring three key substituents:

  • Position 1: A tetrahydropyran-4-yl (oxan-4-yl) group, a cyclic ether substituent.
  • Position 4: A formyl (-CHO) group.
  • Position 3: An ethyl ester (-COOCH₂CH₃).

Its molecular formula is C₁₂H₁₆N₂O₄ (calculated molecular weight: 252.27 g/mol).

Properties

IUPAC Name

ethyl 4-formyl-1-(oxan-4-yl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-2-18-12(16)11-9(8-15)7-14(13-11)10-3-5-17-6-4-10/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKZODNOKNXKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the oxan-4-yl group: This step involves the reaction of the pyrazole intermediate with an appropriate oxan-4-yl halide under basic conditions.

    Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole intermediate with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid.

    Reduction: Ethyl 4-hydroxymethyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

A systematic comparison of ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate with structurally related pyrazole derivatives is presented below, focusing on substituent effects and physicochemical implications.

Comparative Data Table

Compound Name Substituent at N1 Formyl Position Ester Group Molecular Formula Molecular Weight (g/mol) Notable Features Reference
This compound Oxan-4-yl (tetrahydropyran-4-yl) 4 Ethyl C₁₂H₁₆N₂O₄ 252.27 Cyclic ether substituent; H-bond potential
Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate 3-Methoxyphenyl 4 Ethyl C₁₄H₁₄N₂O₄ 274.27 Aromatic π-π interactions; methoxy donor
Ethyl 4-formyl-1-(o-tolyl)-1H-pyrazole-3-carboxylate o-Tolyl (2-methylphenyl) 4 Ethyl C₁₄H₁₄N₂O₃ 258.28 Steric hindrance from ortho-methyl group
Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate 2,2,2-Trifluoroethyl 4 Ethyl C₉H₉F₃N₂O₃ 250.17 High lipophilicity; electronegative CF₃
Ethyl 4-formyl-1H-pyrazole-3-carboxylate H (unsubstituted) 4 Ethyl C₇H₈N₂O₃ 168.15 Parent compound; minimal steric bulk

Key Comparison Points

Substituent Effects at N1
  • Oxan-4-yl Group : The tetrahydropyranyl substituent provides a rigid, oxygen-containing ring, enhancing solubility in polar solvents and enabling hydrogen-bonding interactions (critical in crystal packing and supramolecular assembly) .
  • Trifluoroethyl Group : The -CF₃ substituent increases lipophilicity and electron-withdrawing effects, which could enhance membrane permeability in biological systems .
Electronic and Steric Properties
  • The oxan-4-yl group’s ether oxygen may donate electron density to the pyrazole ring, slightly activating it toward electrophilic substitution. In contrast, the trifluoroethyl group’s -CF₃ exerts a strong electron-withdrawing effect, deactivating the ring .
  • Steric bulk follows the order: oxan-4-yl > o-tolyl > 3-methoxyphenyl > trifluoroethyl > unsubstituted. Bulky groups like oxan-4-yl may reduce reactivity at N1 but improve thermal stability in crystalline phases .

Crystallographic Insights

  • Pyrazole derivatives with bulky N1 substituents (e.g., oxan-4-yl, aryl groups) frequently exhibit ordered crystal structures stabilized by intermolecular hydrogen bonds and van der Waals interactions. For example, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate forms a hydrogen-bonded dimeric structure (), suggesting similar behavior in the target compound .

Biological Activity

Ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate is a pyrazole derivative with potential applications in various biological fields, particularly due to its antimicrobial and anti-inflammatory properties. This article will delve into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H16N2O4C_{12}H_{16}N_{2}O_{4} and a CAS number of 197085-80-6. Its structure features a pyrazole ring, an oxane moiety, and a formyl group, contributing to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₄
Molecular Weight252.27 g/mol
CAS Number197085-80-6

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structural features enable it to interact with microbial targets, potentially disrupting cellular processes.

In a comparative study of similar pyrazole derivatives, this compound showed promising results in inhibiting the growth of pathogens, highlighting its potential as an agricultural chemical for pest control .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vivo studies have demonstrated that derivatives of pyrazole can significantly reduce inflammation markers in animal models. For instance, compounds similar to this compound have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The formyl group can participate in hydrogen bonding, while the pyrazole ring can engage in π–π stacking interactions with enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of ethyl 4-formyl derivatives against common pathogens. Results indicated that the compound exhibited notable activity against E. coli and S. aureus, suggesting its potential use as an antimicrobial agent in agriculture .
  • Inflammation Model : In a carrageenan-induced rat paw edema model, compounds derived from pyrazoles demonstrated significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin .
  • Synthesis and Activity Correlation : Research has shown that structural modifications in pyrazole derivatives can enhance their biological activity. For example, the introduction of specific substituents on the pyrazole ring has been linked to improved potency against microbial strains.

Summary

This compound shows significant promise due to its antimicrobial and anti-inflammatory properties. Its unique chemical structure facilitates interactions with biological targets, making it a candidate for further research and development in pharmaceuticals and agricultural chemistry.

Q & A

Q. What are the optimized synthetic routes for ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate?

The synthesis typically involves multi-step reactions, including formylation and protection/deprotection strategies. A common approach is halogenation followed by formylation:

  • Step 1 : Chlorination of the pyrazole core using N-chlorosuccinimide (NCS) in DMF at 70°C (yield: ~91%) .
  • Step 2 : Formylation via Vilsmeier-Haack reaction or using formic acid with catalysts like POCl₃.
  • Step 3 : Introduction of the oxan-4-yl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) . Purification often employs column chromatography or recrystallization.

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR Spectroscopy : To confirm substituent positions (e.g., formyl proton at δ ~9.5-10.0 ppm in ¹H NMR) .
  • X-ray Crystallography : SHELX programs are widely used for refining crystal structures, particularly for resolving tautomeric forms of pyrazole derivatives .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks for intermediates, as in ) .

Q. What are common reactivity patterns of the formyl group in this compound?

The formyl group undergoes:

  • Oxidation : Converted to carboxylic acid using KMnO₄ in acidic media .
  • Reduction : Reduced to hydroxymethyl with NaBH₄ in methanol .
  • Condensation : Forms Schiff bases with amines (e.g., for hydrazone derivatives in drug design) . Reaction conditions (pH, temperature) must be optimized to avoid side reactions .

Advanced Research Questions

Q. How do crystallographic studies resolve tautomerism in pyrazole derivatives like this compound?

The pyrazole ring exhibits keto-enol tautomerism, which can complicate structural assignments. SHELXL refines X-ray data to identify the dominant tautomer by analyzing bond lengths (e.g., C=O vs. C–O) and hydrogen-bonding networks. For example, the oxan-4-yl group’s steric effects may stabilize one tautomer .

Q. What strategies mitigate competing reactions during derivatization of the formyl group?

  • Protection : Use tert-butyldimethylsilyl (TBS) groups to temporarily protect the formyl moiety during other reactions .
  • Selective Catalysis : Employ Pd-catalyzed cross-couplings to functionalize the pyrazole core without altering the formyl group .
  • Solvent Control : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the oxan-4-yl position .

Q. How does the oxan-4-yl group influence biological activity compared to other substituents?

The oxan-4-yl group enhances metabolic stability and solubility compared to aryl groups (e.g., 4-chlorophenyl). SAR studies on analogs show that tetrahydropyran substituents improve bioavailability by reducing hepatic clearance .

Data Analysis and Contradictions

Q. How to address discrepancies in reported solubility data for this compound?

Solubility varies with solvent polarity and crystallinity. For example:

  • In DMSO: ~50 mg/mL (amorphous form).
  • In water: <0.1 mg/mL (crystalline form). Use dynamic light scattering (DLS) to assess aggregation and differential scanning calorimetry (DSC) to study polymorph transitions .

Q. Why do some studies report conflicting bioactivity results for pyrazole derivatives?

Variations arise from assay conditions (e.g., cell line specificity) or impurities in synthesized batches. Validate purity via HPLC (>95%) and replicate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Methodological Challenges

Q. What are the key challenges in scaling up synthesis without compromising yield?

  • Intermediate Stability : Oxan-4-yl-protected intermediates may hydrolyze under acidic conditions. Use continuous flow reactors to maintain precise pH and temperature control .
  • By-Product Formation : Optimize stoichiometry of NCS in chlorination steps to minimize dihalogenated by-products .

Q. How to design SAR studies for this compound’s antiviral potential?

  • Target Selection : Focus on conserved viral proteases (e.g., chikungunya nsP2) using molecular docking (AutoDock Vina) .
  • Analog Synthesis : Replace the formyl group with bioisosteres (e.g., nitro or cyano) and compare IC₅₀ values .

Tables for Key Data

Table 1 : Synthetic Intermediates and Yields

StepReactionReagents/ConditionsYield (%)Reference
1ChlorinationNCS, DMF, 70°C91
2FormylationHCO₂H, POCl₃, 0°C→RT78
3Oxan-4-yl SubstitutionOxan-4-yl bromide, K₂CO₃, DMF85

Table 2 : Comparative Bioactivity of Analogues

SubstituentIC₅₀ (µM) – Chikungunya ProteaseSolubility (mg/mL)
Oxan-4-yl0.4550 (DMSO)
4-Chlorophenyl1.2012 (DMSO)
4-Fluorophenyl0.8928 (DMSO)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.